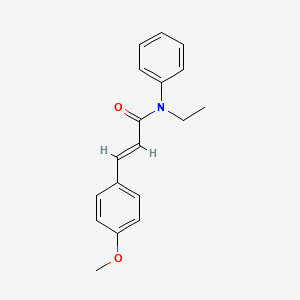

N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide" is a compound of interest in various scientific studies due to its potential applications in materials science, pharmacology, and chemical synthesis. Its structure and properties suggest versatility in chemical reactions and the possibility of serving as a precursor or active moiety in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds similar to "N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide" often involves multi-step chemical reactions, including condensation, acylation, and catalytic hydrogenation processes. For instance, compounds with related structures have been synthesized from starting materials such as azetidinone through displacement and acylation, followed by the Wittig reaction, characterized by spectroscopic techniques like 1HNMR and IR (Liu Dong, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to "N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide" reveals intricate details about their crystalline structure and intermolecular interactions. For example, studies have shown that certain compounds crystallize in specific space groups with noted disorders in their cyclohexenone ring and carboxylate group, influencing crystal packing stability (M. Kaur et al., 2012).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including conjugated addition reactions with carbanions in the presence of basic catalysts, demonstrating their role as activated unsaturated systems. This reactivity underlines their potential in synthesizing biologically active molecules (M. Kaur et al., 2012).

Wissenschaftliche Forschungsanwendungen

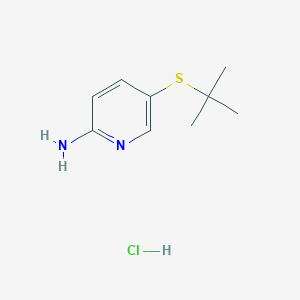

Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates

- Alkylphenol ethoxylates (APEs), surfactants found in domestic and industrial products, degrade into more persistent compounds like nonylphenol (NP) and octylphenol (OP), which can mimic natural hormones and disrupt endocrine function in wildlife and humans. The environmental presence and persistence of these compounds indicate significant levels across various environmental compartments, highlighting the need for understanding the fate and impact of similar chemical structures in the environment (Ying, Williams, & Kookana, 2002).

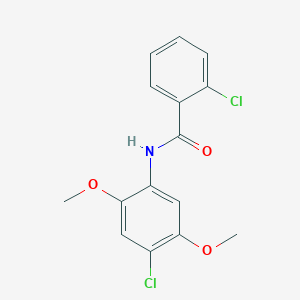

Clinical Use and Pharmacological Properties of Metoclopramide

- Metoclopramide, a drug with 4-amino-5-chloro-2-methoxy-N-(2-diethyl-aminoethyl) benzamide structure, is used in treating various vomiting types and gastro-intestinal disorders. Although it's not the compound , reviewing its pharmacological properties and clinical use provides insight into how similar chemical structures might be applied in medical research for gastro-intestinal diagnostics and treatment (Pinder et al., 2012).

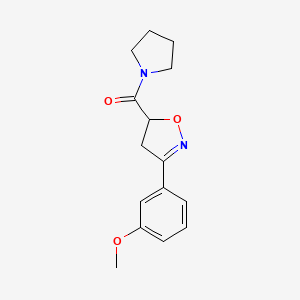

Importance of Poly(ethylene glycol) Alternatives

- The immunogenicity of Poly(ethylene glycol) (PEG) in drug delivery and bioconjugation highlights the need for developing alternative polymers. PEGylation, the process of conjugating PEG to various bioactive molecules, can lead to the formation of anti-PEG antibodies, impacting drug efficacy and safety. This research area emphasizes the importance of exploring new polymers and chemical compounds, including N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide, for their potential as alternatives to PEG in biomedical applications (Thai Thanh Hoang Thi et al., 2020).

Eigenschaften

IUPAC Name |

(E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-19(16-7-5-4-6-8-16)18(20)14-11-15-9-12-17(21-2)13-10-15/h4-14H,3H2,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKNPDZPTPELOT-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)